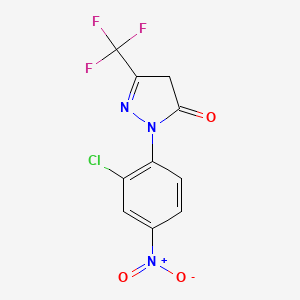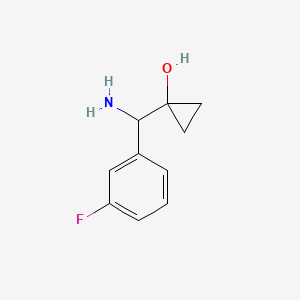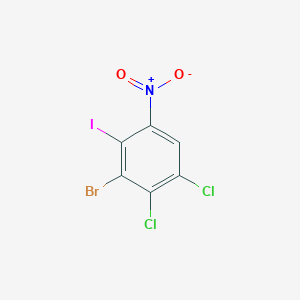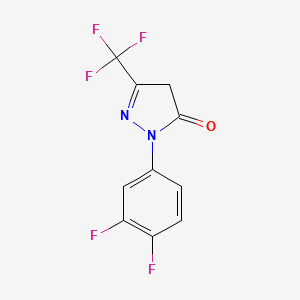![molecular formula C9H14FNO B13905889 [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a fluorinated organic compound with a unique structure that includes a fluoromethylene group and a tetrahydro-1H-pyrrolizin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves the use of fluoromethylene transfer chemistry. This method is attractive for building fluorinated products of high value. One approach involves the use of fluoromethylsulfonium reagents to achieve the one-fluorine-one-carbon modification of a substrate, leading to the formation of monofluorinated five-membered rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes developed in research laboratories can potentially be scaled up for industrial applications. The use of fluoromethylsulfonium reagents and other fluorinating agents would be key components of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules.
Biology: It can be used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Mécanisme D'action
The mechanism of action of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with molecular targets through its fluoromethylene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- 1H-Pyrrolizine-7a(5H)-methanol, 2-(fluoromethylene)tetrahydro-, (2E,7aS)-
Uniqueness
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is unique due to its specific fluoromethylene group, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring high reactivity and stability .
Propriétés
Formule moléculaire |
C9H14FNO |
|---|---|
Poids moléculaire |
171.21 g/mol |
Nom IUPAC |
[(8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c10-5-8-4-9(7-12)2-1-3-11(9)6-8/h5,12H,1-4,6-7H2/t9-/m0/s1 |
Clé InChI |
GZEVXTHNYVCIIO-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@]2(CC(=CF)CN2C1)CO |
SMILES canonique |
C1CC2(CC(=CF)CN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


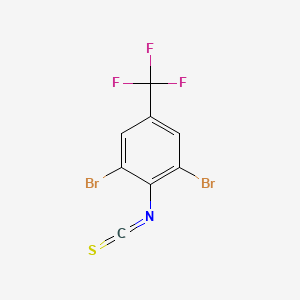

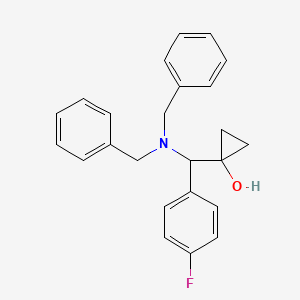
![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)
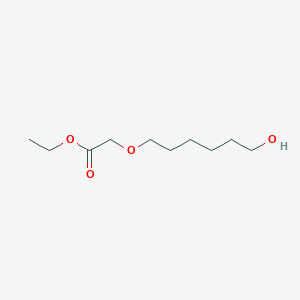
![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)
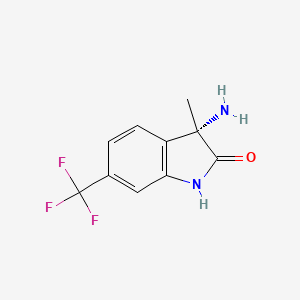
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)
